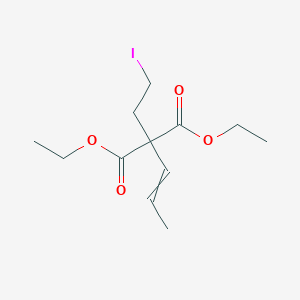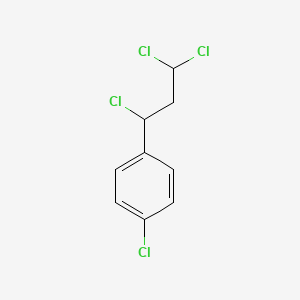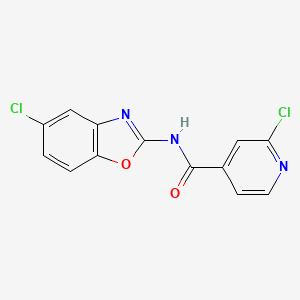![molecular formula C10H8BrNO2S B12558475 [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid CAS No. 192801-40-4](/img/structure/B12558475.png)
[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid: is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromomethyl group attached to the benzothiazole ring, which is further connected to an acetic acid moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid typically involves the bromination of a precursor compound. One common method is the benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like 1,2-dichlorobenzene, which provides a clean and high-yielding reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of safer and more environmentally friendly solvents is also emphasized to comply with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Radical Initiators: Such as AIBN for initiating radical bromination reactions.
Major Products Formed:
Substituted Benzothiazoles: Formed through nucleophilic substitution.
Coupled Products: Formed through coupling reactions with other aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Benzothiazole derivatives are explored for their potential as anti-cancer, anti-bacterial, and anti-inflammatory agents.
Enzyme Inhibitors: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical research.
Industry:
Mecanismo De Acción
The mechanism of action of [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzothiazole ring can also interact with various biological pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Benzothiazole: The parent compound without the bromomethyl and acetic acid groups.
2-Aminobenzothiazole: A derivative with an amino group instead of the bromomethyl group.
6-Methylbenzothiazole: A derivative with a methyl group at the 6-position instead of the acetic acid moiety.
Uniqueness:
Bromomethyl Group: The presence of the bromomethyl group makes [2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid more reactive in substitution reactions compared to its analogs.
Acetic Acid Moiety: The acetic acid group enhances the compound’s solubility in aqueous solutions and its potential for forming hydrogen bonds, which can influence its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
192801-40-4 |
|---|---|
Fórmula molecular |
C10H8BrNO2S |
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)-1,3-benzothiazol-6-yl]acetic acid |
InChI |
InChI=1S/C10H8BrNO2S/c11-5-9-12-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3H,4-5H2,(H,13,14) |
Clave InChI |
MDCDQHHBZRDDIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)


![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)
![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)


![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)
![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
